molecular formula C12H11ClN2O3 B2980617 5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide CAS No. 827588-48-7

5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2980617
CAS No.: 827588-48-7
M. Wt: 266.68
InChI Key: TUPGVMKERGPIGO-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted at the 5-position with a (3-chlorophenoxy)methyl group. This compound belongs to a broader class of furan-2-carbohydrazides, which are known for their versatility in medicinal and materials chemistry due to their ability to form hydrogen bonds and participate in cyclization reactions.

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-8-2-1-3-9(6-8)17-7-10-4-5-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPGVMKERGPIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 266.68 g/mol
  • CAS Number : 827588-48-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Notes
U87 (Glioblastoma)200 ± 60Significant sensitivity compared to controls
HeLa (Cervical)62.37Potent cytotoxicity observed
HepG2 (Liver)Not specifiedTested alongside other derivatives

Case Studies

  • U87 Glioblastoma Study :
    • The compound demonstrated a lower lethal concentration (LC50) in U87 cells compared to existing treatments, indicating its potential as a more effective therapeutic option against glioblastoma .
  • HeLa Cell Line Evaluation :
    • In vitro studies showed that the compound had an IC50 value of 62.37 µg/mL against HeLa cells, suggesting significant anticancer properties that warrant further exploration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies:

Bacterial Strain MIC (µg/mL) Notes
Staphylococcus aureus1.00Exhibited strong antibacterial activity
Escherichia coliNot specifiedTested in broader antibacterial assays

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cellular processes necessary for cancer cell survival and proliferation, leading to increased apoptosis.
  • Antimicrobial Action : Its furan moiety may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituent Molecular Weight (g/mol) Solubility (µg/mL) Key Features Reference
This compound 3-Chlorophenoxymethyl 236.65* N/A Electron-withdrawing chloro group enhances stability
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-Methoxy-4-propylphenoxymethyl 304.34 28.7 (pH 7.4) Methoxy and propyl groups improve solubility
5-(Naphthalen-2-yloxymethyl)furan-2-carbohydrazide 2-Naphthyloxymethyl 294.31 N/A Bulky naphthyl group increases lipophilicity
5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide 3-Methylphenoxymethyl 246.26 N/A Methyl group introduces electron-donating effects

*Calculated based on formula C₁₁H₉ClN₂O₂.

Key Observations :

  • Chlorine substituents (e.g., in the target compound) reduce solubility compared to methoxy or methyl groups but improve oxidative stability .

Table 2: Antimicrobial and Analgesic Activities

Compound Class Substituent Biological Activity Efficacy (MIC Range, µg/mL) Reference
1,3,4-Oxadiazole derivatives Naphtho[2,1-b]furan Antibacterial (E. coli, S. aureus) 12.5–50
Mannich bases of triazole derivatives 4-Methoxyphenyl Antifungal (C. albicans) 25–100
N'-[5-Aryl-2-oxofurans] 4-Methylphenyl Analgesic (ED₅₀, mg/kg) 10–15
Target compound and chloro analogs 3-Chlorophenoxymethyl Not reported N/A

Key Observations :

  • 1,3,4-Oxadiazole and triazole derivatives exhibit broad-spectrum antimicrobial activity, likely due to their ability to disrupt microbial enzyme systems .
  • The absence of reported data for the target compound highlights a gap in current research, though chloro-substituted analogs (e.g., 5-(2-chlorophenyl)furan-2-carbohydrazide) are structurally similar to bioactive compounds .

Key Observations :

  • Condensation and cyclization are common strategies for furan-2-carbohydrazide derivatives, with yields influenced by substituent steric effects .
  • The 3-chlorophenoxymethyl group may require optimized reaction conditions to avoid side reactions due to its electron-withdrawing nature .

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